molecular formula C10H13NO3 B12547101 Methyl [(2-methoxyphenyl)methyl]carbamate CAS No. 143558-79-6

Methyl [(2-methoxyphenyl)methyl]carbamate

Cat. No.: B12547101
CAS No.: 143558-79-6
M. Wt: 195.21 g/mol
InChI Key: MKNMOUBCZXPUMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(2-methoxyphenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with methanol. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity . Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-methoxyphenyl)methyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of Methyl [(2-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects and biological activity .

Properties

CAS No.

143558-79-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl N-[(2-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C10H13NO3/c1-13-9-6-4-3-5-8(9)7-11-10(12)14-2/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

MKNMOUBCZXPUMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)OC

Origin of Product

United States

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